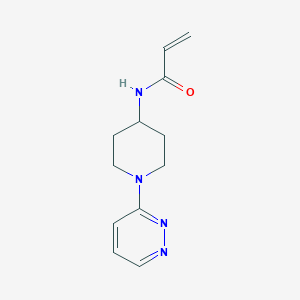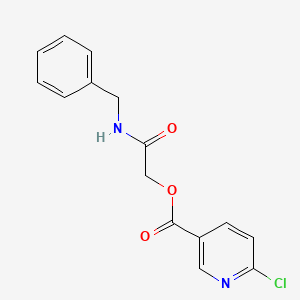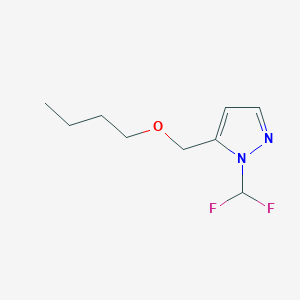![molecular formula C19H13ClFNO3S B2508405 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether CAS No. 477869-49-1](/img/structure/B2508405.png)
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of heterocyclic compounds using multireactive building blocks is a significant area of research. Paper discusses the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid as a starting material for the synthesis of various nitrogenous heterocycles. This compound is capable of undergoing immobilization on Rink resin, followed by chlorine substitution and nitro group reduction, leading to the formation of benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. Although the synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether is not explicitly described, the methodologies discussed could potentially be adapted for its synthesis.
Molecular Structure Analysis
Paper provides an analysis of two isomers of 3-nitrobenzotrifluoride, which share some structural features with the compound of interest. The crystal structures of these isomers were determined, revealing dihedral angles between the benzene rings and specific packing in the crystal lattice. These findings suggest that the molecular structure of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether might also exhibit distinct conformational features and intermolecular interactions that could influence its physical properties and reactivity.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether. However, the reactivity of similar compounds, such as those discussed in paper , indicates that the nitro group and chloro substituents could be reactive sites for further chemical transformations. These could include reductions, substitutions, or cyclizations, which are common reactions for nitroaromatic compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether are not detailed in the provided papers, the structural analysis of related compounds in paper suggests that factors such as crystal packing, intermolecular interactions, and molecular conformation could play a role in determining these properties. The presence of electronegative fluorine and nitro groups is likely to influence the compound's polarity, solubility, and melting point.
科学的研究の応用
Polymer Synthesis and Properties
Thermally Stable Polymers : Synthesis of poly(sulfone ether amide amide)s using sulfone ether amide diamine, derived from a process involving 4-aminophenol, 4-nitrobenzoyl chloride, and bis(4-chlorophenyl) sulfone, has been reported. These polymers exhibit high thermal stability, solubility, and inherent viscosity, making them valuable in high-performance applications (Mehdipour‐Ataei et al., 2005).
Transparent Aromatic Polyimides : The creation of transparent polyimides with high refractive indices and small birefringences using derivatives of 4-nitrobenzene and 4-chlorophenyl sulfane has been explored. These materials are significant for optical applications due to their transparency and thermal stability (Tapaswi et al., 2015).
Novel Poly(sulfone Ether Imide)s : A study described the synthesis of poly(sulfone ether imide)s with superior thermal behavior and stability. These materials are synthesized from diamines derived from reactions involving 4-nitrophenol, 4-nitrophenoxy phenol, and dichlorodiphenyl sulfone (Abbasi et al., 2015).
Material Engineering and Chemistry
High-Performance Engineering Thermoplastics : The creation of phthalazinone poly(aryl ether sulfone ketone), involving reactions with di(4-chlorophenyl) sulfone, has been reported. These materials have high thermal stability and potential applications in optical waveguides (Xuan et al., 2003).
Poly(amide imide)s with Heat Resistance : Research has focused on the synthesis of new poly(amide imide)s with enhanced thermal stability, derived from sulfone, ether, amide, and imide groups. These compounds offer potential in high-temperature applications (Mehdipour‐Ataei & Hatami, 2005).
特性
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-4-[(4-fluorophenoxy)methyl]-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO3S/c20-14-2-8-17(9-3-14)26-19-10-1-13(11-18(19)22(23)24)12-25-16-6-4-15(21)5-7-16/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVWDZNBDSZFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide](/img/structure/B2508324.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2508329.png)
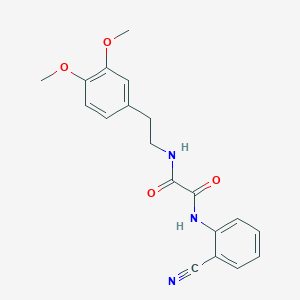
![2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2508333.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2508335.png)
![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2508336.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide](/img/structure/B2508337.png)
![2-(4-(dimethylamino)phenyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2508338.png)
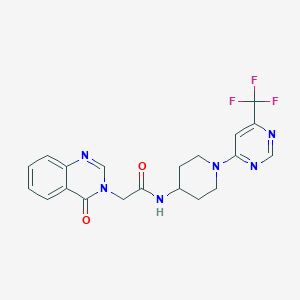
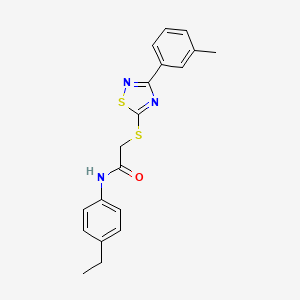
![3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2508342.png)
